molecular formula C18H18N2O7S B3178680 (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate CAS No. 7061-57-6

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate

Cat. No.: B3178680
CAS No.: 7061-57-6
M. Wt: 406.4 g/mol
InChI Key: YHDRDKSIWVTTCZ-UHFFFAOYSA-N
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Description

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate ( 7061-57-6) is a high-purity chemical compound supplied for research and development purposes. This compound features a complex molecular structure with a sulfinylacetate linker, integrating a substituted phenolic moiety with a 2,4-dinitrophenyl group. The structural motif of the 2,4-dinitrophenyl group is significant in chemical research. Compounds containing this group have historically been studied for their role as uncoupling agents in biochemical research, particularly in investigations of oxidative phosphorylation . Researchers value this compound as a specialized chemical intermediate for developing novel materials, synthesizing complex molecules, and exploring structure-activity relationships. The presence of both the sulfinyl and ester functional groups provides reactive sites for further chemical modification, making it a versatile building block in organic synthesis projects. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind . It is the responsibility of the purchaser to ensure safe handling and storage and to comply with all local and federal regulations regarding the acquisition, use, and disposal of this chemical.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-11(2)14-6-4-12(3)8-16(14)27-18(21)10-28(26)17-7-5-13(19(22)23)9-15(17)20(24)25/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDRDKSIWVTTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70414094
Record name (5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70414094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7061-57-6
Record name (5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70414094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-propan-2-yl-phenol with 2,4-dinitrophenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Tin(II) chloride, hydrochloric acid, and room temperature.

    Substitution: Nitric acid, sulfuric acid, and controlled temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Data Table: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Key Functional Groups Substituents Applications/Properties Reference
(5-Methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate C₁₈H₁₇N₂O₇S (inferred) Sulfinyl, acetate ester 5-methyl-isopropyl, 2,4-dinitro Potential pharmaceuticals -
(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate C₁₈H₁₉NO₅S Sulfinyl, acetate ester 4-butyl, 2-nitro Research chemical
Sivifene C₁₉H₁₄N₄O₆ Hydrazone, dinitrophenyl 4-hydroxyphenyl Cervical lesion treatment
Fe(II) Schiff base complex - Schiff base, dinitrophenyl Hydrazinylidene methylphenol Octahedral coordination chemistry
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₁NO₅S Sulfamoyl, methoxy, acetate 5-methoxy, sulfamoyl Catalysis, material science
Key Insights:
  • Electron Effects: The 2,4-dinitrophenyl group in the target compound likely increases electron deficiency compared to mono-nitro analogs, enhancing reactivity in electrophilic substitutions .
  • Biological Potential: Sivifene’s clinical use suggests that dinitrophenyl derivatives with appropriate functional groups (e.g., esters for bioavailability) could be explored for antitumor or antimicrobial activity .
  • Material Science : The sulfinyl group’s redox activity and nitro groups’ energetic properties position the target compound as a candidate for photoactive materials or explosives research .

Biological Activity

(5-Methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate, a compound with the chemical formula C18H18N2O7SC_{18}H_{18}N_{2}O_{7}S and CAS Number 7061-57-6, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on a review of recent literature.

Chemical Structure

The molecular structure of this compound features a sulfinyl group attached to an acetate moiety, which is significant for its biological interactions. The presence of the dinitrophenyl group enhances its reactivity and potential as a bioactive agent.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of sulfinylacetates can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways such as MAPK and PI3K/Akt pathways .
  • Antibacterial Properties :
    • The compound has demonstrated effectiveness against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .
  • Analgesic Activity :
    • Some studies indicate that this compound may possess analgesic properties by modulating pain pathways, though further research is needed to confirm these effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

SubstituentBiological ActivityMechanism of Action
DinitrophenylAntibacterialInhibition of cell wall synthesis
SulfinylAnticancerInduction of apoptosis via MAPK pathway
AcetateAnti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers .
  • Antibacterial Study : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC value of 15 µg/mL. This suggests potential for development as a novel antibacterial agent .
  • Anti-inflammatory Research : An animal model study demonstrated that administration of the compound led to reduced levels of TNF-alpha and IL-6, key inflammatory markers, indicating its potential utility in treating inflammatory conditions .

Q & A

Q. What theoretical frameworks explain the sulfinyl group’s role in electron-transfer pathways?

  • Methodological Answer : Apply Marcus theory to model electron-transfer kinetics, correlating reorganization energy (λ) with sulfinyl substituent effects. Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) measures redox potentials. Compare with DFT-derived HOMO-LUMO gaps to validate electronic structure models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Reactant of Route 2
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(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.